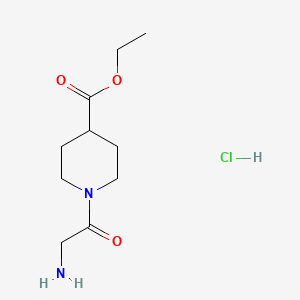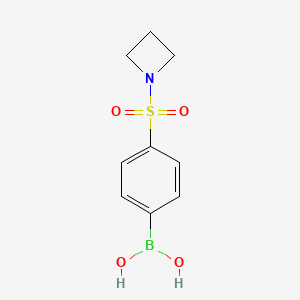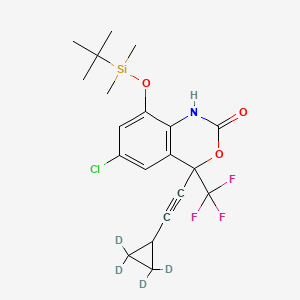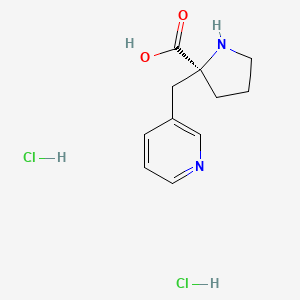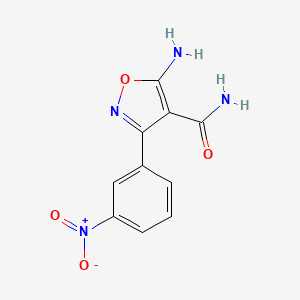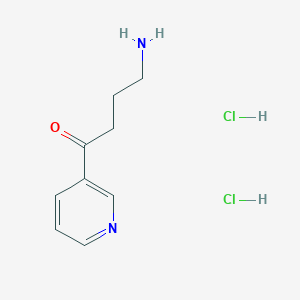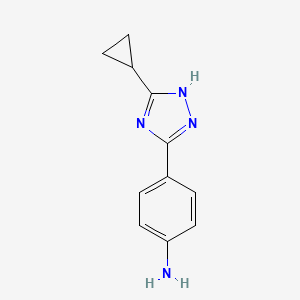
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)anilin
Übersicht
Beschreibung
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, also known as 4-CPA, is an organic compound containing a cyclopropyl group attached to a triazole ring. It is a colorless, slightly soluble solid and is used mainly as a research chemical in scientific studies. It has a variety of applications in research and industry, including its use in synthesis, as a reagent in organic reactions, and as a ligand in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
1,2,4-Triazol-Derivate, einschließlich „4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)anilin“, haben vielversprechende Ergebnisse als Antikrebsmittel gezeigt . Sie wurden gegen verschiedene menschliche Krebszelllinien, einschließlich MCF-7, Hela und A549, getestet . Einige Verbindungen haben eine zytotoxische Aktivität unterhalb von 12 μM gegenüber der Hela-Zelllinie gezeigt .
Antifungal-Anwendungen
1,2,4-Triazol-Derivate wurden auch bei der Entwicklung von Antimykotika eingesetzt . Sie haben signifikante antimykotische Aktivitäten gegen verschiedene Pilze gezeigt, darunter Gurken-Botrytis cinerea, Erdbeer-Botrytis cinerea, Tabak-Botrytis cinerea, Blaubeer-Botrytis cinerea, Phytophthora infestans und Pyricularia oryzae Cav .
Industrielle Anwendungen
Verbindungen, die die 1,2,4-Triazol-Einheit enthalten, haben in industriellen Anwendungen breite Verwendung gefunden . Dazu gehören Farbstoffe, fotografische Materialien, Photostabilisatoren, Agrochemikalien und Korrosionsschutzmittel für Kupferlegierungen .
Medizinische Chemie
In der medizinischen Chemie wurden diese Heterocyclen zur c-Met-Hemmung oder GABA A-modulierenden Aktivität verwendet . Sie wurden auch als Fluoreszenz-Sonden und als strukturelle Einheiten von Polymeren verwendet .
Breitband-Therapeutische Anwendungen
1,2,4-Triazol-Derivate besitzen ein breites Spektrum an therapeutisch interessanten Wirkstoffkandidaten . Sie wurden als Analgetika, Antiseptika, antimikrobielle Mittel, Antioxidantien, Anti-Urease, entzündungshemmende Mittel, Diuretika, Antikrebsmittel, Antiepileptika, Antidiabetika und Antimigränemittel eingesetzt .
Entwicklung neuer antimikrobieller Mittel
Mit der zunehmenden Dringlichkeit, neue antimikrobielle Mittel mit hoher antimikrobieller Leistung und guter Umweltfreundlichkeit zu entwickeln, wurden 1,2,4-Triazol-Derivate in großem Umfang bei Antimykotika, Antitumor-, Antibakteriellen-, Antiviralen-, Herbiziden und Insektiziden eingesetzt .
Wirkmechanismus
Mode of Action
The compound likely interacts with specific receptors or enzymes due to its structural features. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, accompanied by simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction may lead to conformational changes or alterations in enzymatic activity.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. These factors may alter its pharmacokinetics and overall therapeutic effect.
Its unique structure warrants exploration for potential therapeutic applications . 🌟
Eigenschaften
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJYUNISHWNLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



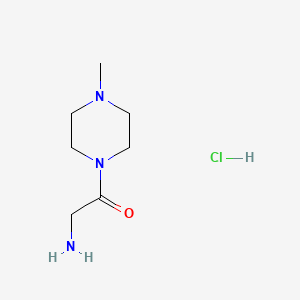





![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
